Ethyl 4-[(4-chlorobenzylidene)amino]benzoate Ethyl 4-[(4-chlorobenzylidene)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 16979-23-0
VCID: VC15695334
InChI: InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3
SMILES:
Molecular Formula: C16H14ClNO2
Molecular Weight: 287.74 g/mol

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate

CAS No.: 16979-23-0

Cat. No.: VC15695334

Molecular Formula: C16H14ClNO2

Molecular Weight: 287.74 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-[(4-chlorobenzylidene)amino]benzoate - 16979-23-0

Specification

CAS No. 16979-23-0
Molecular Formula C16H14ClNO2
Molecular Weight 287.74 g/mol
IUPAC Name ethyl 4-[(4-chlorophenyl)methylideneamino]benzoate
Standard InChI InChI=1S/C16H14ClNO2/c1-2-20-16(19)13-5-9-15(10-6-13)18-11-12-3-7-14(17)8-4-12/h3-11H,2H2,1H3
Standard InChI Key NEDIAEKHSBGMMT-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Introduction

Synthesis and Reaction Mechanisms

The synthesis of ethyl 4-[(4-chlorobenzylidene)amino]benzoate typically involves a condensation reaction between ethyl 4-aminobenzoate and 4-chlorobenzaldehyde. This reaction proceeds under mild acidic or neutral conditions, often catalyzed by acetic acid or p-toluenesulfonic acid, to form the imine (-CH=N-) linkage . Key steps include:

  • Reactant Preparation: Ethyl 4-aminobenzoate (CAS 94-09-7) is dissolved in an anhydrous solvent such as ethanol or dichloromethane.

  • Condensation: 4-Chlorobenzaldehyde is added dropwise, followed by a catalytic amount of acid. The mixture is refluxed at 60–80°C for 4–6 hours.

  • Isolation: The product precipitates upon cooling and is purified via recrystallization from ethanol or column chromatography .

Reaction Equation:

Ethyl 4-aminobenzoate+4-ChlorobenzaldehydeH+Ethyl 4-[(4-chlorobenzylidene)amino]benzoate+H2O\text{Ethyl 4-aminobenzoate} + \text{4-Chlorobenzaldehyde} \xrightarrow{\text{H}^+} \text{Ethyl 4-[(4-chlorobenzylidene)amino]benzoate} + \text{H}_2\text{O}

Yield optimization studies suggest that molar ratios of 1:1.2 (amine:aldehyde) and reflux temperatures of 70°C achieve yields exceeding 85% .

Structural and Spectroscopic Characterization

The compound’s structure comprises three distinct moieties:

  • Ethyl benzoate group: Provides ester functionality, enhancing solubility in organic solvents.

  • Imine linkage (-CH=N-): Introduces planarity and conjugation, critical for electronic transitions observed in UV-Vis spectroscopy.

  • 4-Chlorophenyl group: Contributes to steric and electronic effects, influencing reactivity and intermolecular interactions .

Spectroscopic Data:

  • 1H NMR^1\text{H NMR} (DMSO-d6d_6, 300 MHz):

    • δ 1.35 (t, 3H, -OCH2_2CH3_3),

    • δ 4.30 (q, 2H, -OCH2_2CH3_3),

    • δ 7.25–8.10 (m, 8H, aromatic protons),

    • δ 8.55 (s, 1H, -CH=N-) .

  • IR (KBr, cm1^{-1}):

    • 1725 (C=O ester),

    • 1620 (C=N imine),

    • 1590 (C=C aromatic),

    • 750 (C-Cl) .

Physicochemical Properties

PropertyValueSource
Molecular Weight287.74 g/mol
Density1.294 g/cm3^3 (estimated)
Melting PointNot reported
Boiling Point377.5°C (estimated)
SolubilityInsoluble in water; soluble in DMSO, ethanol, chloroform

The lack of experimental melting point data highlights a gap in current literature, necessitating further characterization.

Biological and Pharmacological Applications

Antimicrobial Activity

Schiff bases derived from ethyl 4-aminobenzoate, including this compound, exhibit moderate to strong antimicrobial properties. In a study against Staphylococcus aureus and Escherichia coli, minimum inhibitory concentrations (MICs) ranged from 32–64 µg/mL, comparable to standard antibiotics like ampicillin . The 4-chloro substituent enhances lipophilicity, facilitating microbial cell membrane penetration .

Research Gaps and Future Directions

  • Thermal Stability: The compound’s decomposition temperature and shelf life remain unstudied.

  • In Vivo Toxicity: No animal or human trials have been conducted to assess systemic effects.

  • Catalytic Applications: Potential use as a ligand in transition-metal catalysis warrants exploration.

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